molecular formula C16H17N3O3S B2409293 N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953189-17-8

N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2409293
CAS No.: 953189-17-8
M. Wt: 331.39
InChI Key: TVPXQYYWAVUMTA-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, an acetamide group, and a 4-methoxybenzyl substituent. The compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-13-4-2-11(3-5-13)9-18-14(20)8-12-10-23-16-17-7-6-15(21)19(12)16/h2-7,12H,8-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPXQYYWAVUMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2CSC3=NC=CC(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves the following steps:

  • Formation of the Thiazolopyrimidine Core: : The thiazolopyrimidine core can be synthesized through a cyclization reaction involving a thioamide and a β-ketoester. The reaction is usually carried out under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product.

  • Introduction of the Acetamide Group: : The acetamide group is introduced through an acylation reaction. This step involves the reaction of the thiazolopyrimidine intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.

  • Attachment of the 4-Methoxybenzyl Substituent: : The final step involves the alkylation of the acetamide derivative with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl position, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include the corresponding alcohol derivative.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with thiazolo-pyrimidine structures show promising antimicrobial properties. In studies, N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide demonstrated effective inhibition against various bacterial strains. For instance, it exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent.

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HepG2 (liver cancer). The compound operates through mechanisms involving the upregulation of pro-apoptotic proteins like p53 and downregulation of anti-apoptotic proteins such as Bcl-2, leading to effective cytotoxicity at low concentrations.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of key enzymes involved in inflammatory pathways. This suggests its application in treating inflammatory diseases where modulation of these pathways is beneficial.

Antidiabetic Activity

Preliminary studies suggest that this compound may have antidiabetic effects by influencing glucose metabolism and insulin sensitivity. Further research is needed to elucidate the specific mechanisms involved.

Comparative Analysis of Related Compounds

A comparative analysis of structurally related compounds highlights the biological activities associated with similar thiazolo-pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, this compound was found to be effective against multiple bacterial strains, indicating its potential as a new antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in HepG2 liver cancer cells with significant cytotoxicity observed at low concentrations.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in DNA replication, protein synthesis, and metabolic pathways.

    Pathways: The compound may interfere with cellular processes such as signal transduction, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)butyramide: Similar structure with a butyramide group instead of an acetamide group.

Uniqueness

N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxybenzyl substituent and acetamide group contribute to its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.

Biological Activity

N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by examining various studies and findings related to its pharmacological properties, mechanisms of action, and structural features that contribute to its efficacy.

Structural Overview

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxybenzyl group is significant as it may enhance lipophilicity and modulate interactions with biological targets.

Antioxidant Activity

Research indicates that derivatives of thiazolidinones, closely related to the compound , exhibit significant antioxidant properties. For instance, thiazolidin-4-one derivatives have shown varying degrees of antioxidant activity measured through assays like DPPH and ABTS, with some compounds demonstrating IC50 values significantly lower than standard antioxidants like ascorbic acid . This suggests that this compound may also possess antioxidant capabilities.

Anticancer Properties

The thiazolo[3,2-a]pyrimidine scaffold has been associated with anticancer activity. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . Future studies should explore the specific effects of this compound on different cancer types.

Antimicrobial Activity

Thiazolidinone derivatives have also been investigated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi . The potential of this compound as an antimicrobial agent warrants further investigation.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolo derivatives act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
  • Receptor Modulation : The compound may interact with specific receptors or proteins involved in signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound could mitigate oxidative stress-related damage in cells.

Case Studies

  • Antioxidant Efficacy : In a study evaluating various thiazolidinone derivatives, compounds exhibiting structural similarities to this compound showed promising results with EC50 values ranging from 0.565 mM to 9.388 mM for lipid peroxidation inhibition .
  • Anticancer Activity : A derivative structurally related to the target compound was tested against breast cancer cell lines and exhibited a significant reduction in cell viability at concentrations as low as 10 µM .

Data Table: Biological Activity Summary

Biological ActivityRelated CompoundsMechanismReference
AntioxidantThiazolidinonesFree radical scavenging
AnticancerThiazolo derivativesApoptosis induction
AntimicrobialThiazolidinone analogsBacterial inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions. Key steps include:

  • Condensation : Reacting a thiazolo[3,2-a]pyrimidine precursor with 4-methoxybenzylamine under reflux in anhydrous dimethylformamide (DMF) using sodium hydride as a base .
  • Cyclization : Using microwave-assisted synthesis to enhance reaction efficiency and yield (reducing side products) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 ratio) to isolate the final product .
    • Optimization : Monitor reaction progress via TLC and adjust temperature (80–120°C) to balance reaction speed and decomposition risks .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Primary Methods :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromaticity (e.g., methoxybenzyl protons at δ 3.8 ppm, thiazole protons at δ 7.1–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ at m/z 415.2) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Protocols :

  • In vitro enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) at 10–100 μM concentrations .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC50_{50} values .
  • Anti-inflammatory activity : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its biological efficacy?

  • SAR Strategies :

  • Substituent variation : Replace the 4-methoxybenzyl group with halogenated (e.g., 4-fluorobenzyl) or bulkier aryl groups to enhance target binding .
  • Core modification : Introduce electron-withdrawing groups (e.g., nitro) to the thiazolo[3,2-a]pyrimidine ring to modulate electronic properties .
  • Bioisosteric replacement : Substitute the acetamide linker with sulfonamide to improve metabolic stability .
    • Table 1: SAR Trends in Analogous Compounds
Substituent PositionModificationObserved Activity ChangeSource
Benzyl (para)Methoxy → Fluoro2.5× increase in COX-2 inhibition
Thiazole C-2Methyl → EthylReduced cytotoxicity (IC50_{50} ↑ 40%)

Q. How can contradictions in reported biological data (e.g., varying IC50_{50} values) be resolved?

  • Resolution Approaches :

  • Standardized assays : Use identical cell lines (e.g., HepG2) and positive controls (e.g., dexamethasone for anti-inflammatory tests) across studies .
  • Structural verification : Confirm batch purity via X-ray crystallography to rule out polymorphic effects .
  • Dose-response replication : Repeat experiments with ≥3 biological replicates and statistical validation (p < 0.05) .

Q. What advanced techniques elucidate its mechanism of action at the molecular level?

  • Mechanistic Studies :

  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
  • Kinetic assays : Measure KiK_i values via surface plasmon resonance (SPR) for target engagement .
  • Metabolomics : LC-MS profiling to identify phase I/II metabolites and assess metabolic stability in liver microsomes .

Methodological Considerations

Q. How should researchers address solubility challenges in in vivo studies?

  • Strategies :

  • Formulation : Use PEG-400/water (70:30) or cyclodextrin-based carriers to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters at the acetamide group for hydrolytic activation in target tissues .

Q. What computational tools predict synthetic feasibility and regioselectivity?

  • Tools :

  • Retrosynthetic analysis : Use Synthia or ChemAxon to prioritize routes with minimal protecting groups .
  • DFT calculations : Gaussian 16 to model transition states and predict regioselectivity in cyclization steps .

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